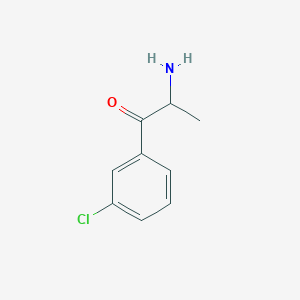
2-Amino-1-(3-chlorophenyl)propan-1-one
Übersicht
Beschreibung
“2-Amino-1-(3-chlorophenyl)propan-1-one” is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular formula of “2-Amino-1-(3-chlorophenyl)propan-1-one” is C9H12ClNO . It has an average mass of 185.651 Da and a monoisotopic mass of 185.060745 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
Research has explored the synthesis and biological properties of various derivatives of 2-Amino-1-(3-chlorophenyl)propan-1-one. For instance, the synthesis of new compounds like 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones and their subsequent reduction led to the discovery of compounds exhibiting pronounced anticonvulsive activities and certain peripheral n-cholinolytic activities (Papoyan et al., 2011).
Corrosion Inhibition Studies
The compound and its derivatives have also been studied in the context of corrosion inhibition. Density functional theory (DFT) calculations and molecular dynamics simulations have been performed to predict the corrosion inhibition performances of specific derivatives against the corrosion of iron. These studies correlate theoretical data with experimental inhibition efficiency results, providing a deeper understanding of the interaction between these compounds and metal surfaces (Kaya et al., 2016).
Molecular Docking and Spectroscopic Studies
The compound has also been subjected to molecular docking and spectroscopic studies to understand its interactions with biological systems and its structural properties. Research involving vibrational spectroscopy and density functional theory provides insights into the molecular structure, vibrational assignments, and noncovalent interactions like Van der Waals and hydrogen interactions of the compound (Jayasudha et al., 2020).
Structural Analyses
Structural analyses through techniques like X-ray diffraction have been employed to understand the conformations and packing of derivatives of 2-Amino-1-(3-chlorophenyl)propan-1-one. These studies reveal intricate details about the crystal packing, hydrogen-bonded chains, and specific hydrogen-bonding motifs in the structures of these compounds (Nitek et al., 2020).
Synthesis and Antioxidant Activity
Research efforts have also focused on synthesizing novel derivatives and evaluating their antioxidant activities. The synthesis of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives and their subsequent evaluation for antioxidant activities against lipid peroxidation demonstrate the potential of these compounds in therapeutic applications (Kumar et al., 2009).
Safety And Hazards
Zukünftige Richtungen
“2-Amino-1-(3-chlorophenyl)propan-1-one” has the potential to be a valuable asset in the development of new pharmaceuticals or in chemical research . Its structure and properties make it suitable for use in the development of potential therapeutic agents .
Relevant Papers There are several papers related to “2-Amino-1-(3-chlorophenyl)propan-1-one”. For instance, one paper discusses the synthesis and evaluation of the anticonvulsant activity of a series of 2-amino-1-phenyl-1-propranols derived from the metabolites of the antidepressant bupropion .
Eigenschaften
IUPAC Name |
2-amino-1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWWHMAISJGIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621813 | |
| Record name | 2-Amino-1-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-chlorophenyl)propan-1-one | |
CAS RN |
119802-69-6 | |
| Record name | 2-Amino-1-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



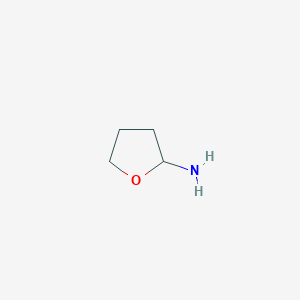
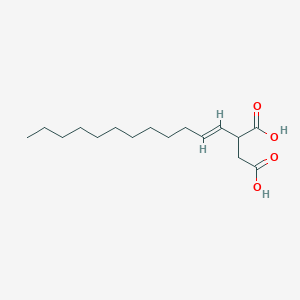
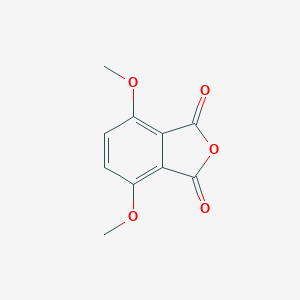
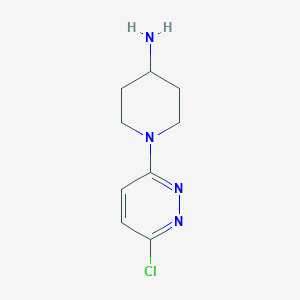
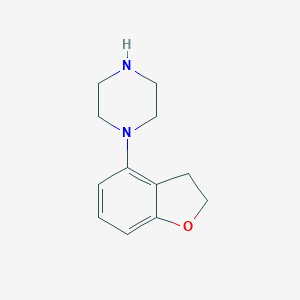
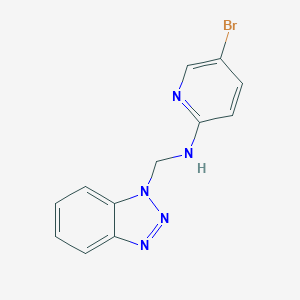
![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)
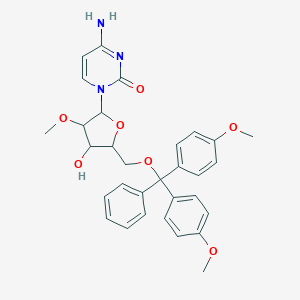
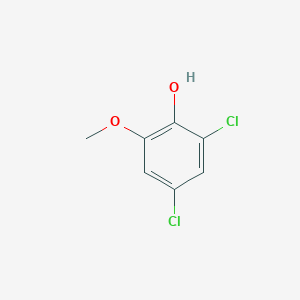

![7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B190126.png)
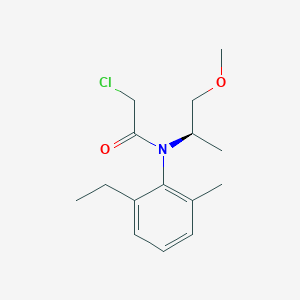
![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate](/img/structure/B190129.png)